molecular formula C15H17BrFNO2 B13173889 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one

Cat. No.: B13173889
M. Wt: 342.20 g/mol
InChI Key: AHEHPESYMMIFGP-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one typically involves the following steps:

    Formation of the piperidinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amines and ketones.

    Introduction of the 3-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the 2-bromo-2-methylpropanoyl group: This can be done through an acylation reaction using a brominated acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the 2-bromo-2-methylpropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one
  • 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one

Uniqueness

The uniqueness of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H17BrFNO2

Molecular Weight

342.20 g/mol

IUPAC Name

3-(2-bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C15H17BrFNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI Key

AHEHPESYMMIFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F)Br

Origin of Product

United States

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